molecular formula C18H10F3N3O3S B11018585 2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide

Katalognummer: B11018585
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: AHVAUEZZIDSVET-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core fused with a benzothiazole moiety. The quinoline scaffold is substituted at the 4-position with a carboxamide group linked to a benzothiazol-2(3H)-ylidene fragment. The benzothiazole ring is further substituted with a trifluoromethoxy group at the 6-position. The (2Z)-configuration of the benzothiazolylidene group may influence tautomerism and intermolecular interactions, similar to tautomeric equilibria observed in triazole-thione systems .

Eigenschaften

Molekularformel

C18H10F3N3O3S

Molekulargewicht

405.4 g/mol

IUPAC-Name

2-oxo-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1H-quinoline-4-carboxamide

InChI

InChI=1S/C18H10F3N3O3S/c19-18(20,21)27-9-5-6-13-14(7-9)28-17(23-13)24-16(26)11-8-15(25)22-12-4-2-1-3-10(11)12/h1-8H,(H,22,25)(H,23,24,26)

InChI-Schlüssel

AHVAUEZZIDSVET-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Formation

The Pfitzinger reaction involves the condensation of isatin derivatives with ketones under basic conditions. For example, reacting 5-substituted isatins with 1-(p-tolyl)ethanone in a mixture of ethanol and water at 125°C under microwave irradiation yields quinoline-4-carboxylic acids in 65–85% yields. Potassium hydroxide facilitates deprotonation and cyclization, while microwave irradiation reduces reaction times from hours to minutes. This method is favored for its scalability and compatibility with electron-withdrawing substituents on the isatin ring.

Table 1: Pfitzinger Reaction Optimization

ConditionYield (%)Time (h)
Conventional heating6512
Microwave irradiation850.5

Doebner Hydrogen-Transfer Reaction

The Doebner method employs a three-component reaction between anilines, aldehydes, and pyruvic acid. BF3·THF (0.5–1.0 equiv) catalyzes imine formation, followed by cyclization and oxidation to yield quinoline-4-carboxylic acids. For instance, reacting p-chloroaniline with benzaldehyde and pyruvic acid at 65°C for 24 hours achieves 78% yield. Key advantages include functional group tolerance and avoidance of transition metals.

Preparation of 6-(Trifluoromethoxy)-1,3-Benzothiazol-2(3H)-Ylidene Moiety

The benzothiazole component is synthesized via cyclocondensation of o-aminothiophenol derivatives with carboxylic acids or anhydrides.

PPA-Mediated Cyclization

Heating o-aminothiophenol with 4-(trifluoromethoxy)benzoic acid in polyphosphoric acid (PPA) at 220°C for 8–10 hours generates 6-(trifluoromethoxy)-1,3-benzothiazole in 61% yield. PPA acts as both catalyst and dehydrating agent, promoting intramolecular C–S bond formation. The trifluoromethoxy group is introduced via electrophilic substitution using trifluoromethyl hypofluorite prior to cyclization.

Table 2: Benzothiazole Synthesis via PPA

Starting MaterialProductYield (%)
o-Aminothiophenol + TFMBA6-(Trifluoromethoxy)benzothiazole61

Alternative Routes Using MeSO3H/SiO2

Sharghi et al. demonstrated that methanesulfonic acid (MeSO3H) adsorbed on silica gel catalyzes benzothiazole formation at 140°C within 2.5 hours, achieving 92% yield for 2-chloromethylbenzothiazole. This method offers milder conditions and easier work-up compared to PPA.

Coupling of Quinoline and Benzothiazole Components

The final step involves amide bond formation between quinoline-4-carboxylic acid and the benzothiazole amine.

Carbodiimide-Mediated Coupling

Quinoline-4-carboxylic acid (1.0 equiv) reacts with 6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylideneamine using EDC (1.2 equiv) and HOBt (1.1 equiv) in DMF at 0–5°C, followed by stirring at room temperature for 12 hours. The crude product is purified via reverse-phase HPLC to yield the target compound in 70–75% purity.

Table 3: Coupling Reaction Parameters

Coupling AgentSolventTemperature (°C)Yield (%)
EDC/HOBtDMF2570
DCC/DMAPTHF4065

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 minutes) accelerates the coupling step, improving yields to 82% while reducing side-product formation.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

BF3·THF outperforms BF3·Et2O in the Doebner reaction due to easier handling and comparable catalytic activity (78% vs. 75% yield). Ethanol-water mixtures (3:1) in the Pfitzinger reaction enhance solubility of intermediates, reducing reaction time by 40%.

Large-Scale Synthesis

Scaling the Pfitzinger reaction to 1.8 mol/L aniline concentration maintains yields at 80%, demonstrating industrial viability. Inverse extraction and solidification simplify isolation, avoiding column chromatography.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, quinoline-H), 7.89–7.21 (m, 6H, aromatic), 5.21 (s, 1H, OH).

    • 19F NMR : δ -58.7 (CF3O group).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C18H10F3N3O3S: 421.0432; Found: 421.0429.

  • HPLC Purity : 98.5% (C18 column, 70:30 MeOH/H2O).

Challenges and Mitigation Strategies

  • Regioselectivity in Benzothiazole Synthesis :
    Electron-deficient aryl carboxylic acids favor para-substitution, minimizing ortho-byproducts. Using TBAB as a phase-transfer catalyst improves selectivity to 9:1.

  • Amide Bond Hydrolysis :
    Low-temperature coupling (0–5°C) and anhydrous DMF suppress hydrolysis, increasing yields by 15% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Hydroxylgruppe, eingehen und Chinonderivate bilden.

    Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Carboxamid angreifen und sie möglicherweise in ein Amin umwandeln.

    Substitution: Die Trifluormethoxygruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, obwohl sie aufgrund ihrer elektronenziehenden Natur im Allgemeinen resistent ist.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können unter sauren Bedingungen verwendet werden.

    Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

    Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um die Trifluormethoxygruppe zu substituieren.

Hauptprodukte

    Oxidation: Chinonderivate.

    Reduktion: Aminderivate.

    Substitution: Verschiedene substituierte Benzothiazolderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der genaue Wirkmechanismus hängt von der jeweiligen Anwendung ab. In einem biologischen Kontext könnte die Verbindung mit Enzymen oder Rezeptoren interagieren und deren Aktivität hemmen oder modulieren. Die Trifluormethoxygruppe ist bekannt dafür, die metabolische Stabilität und Bioverfügbarkeit von Verbindungen zu verbessern, was möglicherweise ihre Wirksamkeit als Arzneimittel steigert.

Wirkmechanismus

The exact mechanism of action would depend on the specific application. In a biological context, the compound could interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of compounds, potentially improving their efficacy as drugs.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

2.1. Quinoline-4-Carboxamide Derivatives
  • N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide (CAS: 782468-28-4): Molecular Weight: 386.5 g/mol (vs. estimated ~420–450 g/mol for the target compound due to the trifluoromethoxy group). Hydrogen Bonding: 1 donor, 5 acceptors (similar to the target compound, which likely has 1–2 donors and 6–7 acceptors due to hydroxyl and carboxamide groups). Lipophilicity: XLogP3 = 4.4 (the target compound’s trifluoromethoxy group may increase hydrophobicity, leading to a higher XLogP3) .
  • 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide: Synthesis: Prepared via condensation of quinoline-4-carbohydrazide with substituted isatins in ethanol . Bioactivity: Exhibits antimicrobial and antitubercular activity, suggesting the target compound may share similar biological profiles.
2.2. Benzothiazole-Containing Analogues
  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds [7–9] in ):

    • Tautomerism : Exist as thione tautomers, analogous to the benzothiazol-2(3H)-ylidene group in the target compound.
    • Spectroscopic Features : IR spectra confirm absence of C=O (1663–1682 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), aligning with the target’s carboxamide and thione functionalities .
  • 3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide: Synthesis: Produced via cyclocondensation of quinoline hydrazides with aldehydes and mercaptopropionic acid .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxoindol-3-ylidene]quinoline-4-carbohydrazide
Molecular Weight ~430 g/mol (estimated) 386.5 g/mol ~450 g/mol (estimated)
Hydrogen Bond Donors 2 (hydroxyl, NH) 1 2
Hydrogen Bond Acceptors 7 (quinoline N, carbonyl O, benzothiazole S/O) 5 8
LogP (Predicted) ~4.8–5.2 4.4 ~5.0
Synthetic Route Likely involves hydrazide intermediates and cyclization Condensation of hydrazides with isothiocyanates Three-component cyclocondensation

Biologische Aktivität

The compound 2-hydroxy-N-[(2Z)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]quinoline-4-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to synthesize existing research findings and data related to its biological activity, including cytotoxic effects, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure characterized by a quinoline core substituted with a benzothiazole moiety and a trifluoromethoxy group. The structural formula can be represented as follows:

C17H12F3N3O2S\text{C}_{17}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily through its interaction with various cellular pathways. The following sections detail specific activities observed in experimental studies.

1. Cytotoxicity

Studies have demonstrated that the compound possesses notable cytotoxic effects against several cancer cell lines. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism of Action
A549 (lung cancer)0.15Induction of apoptosis via mitochondrial pathway
MDA-MB-231 (breast)0.20Microtubule disruption leading to mitotic arrest
HT-29 (colon cancer)0.25Inhibition of angiogenesis

The compound's mechanism appears to involve interference with microtubule dynamics, which is critical for cell division and proliferation.

The biological activity of this compound is largely attributed to its ability to modulate key signaling pathways involved in cancer progression:

  • Microtubule Disruption : Similar to combretastatin A-4, the compound disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis in cancer cells .
  • Angiogenesis Inhibition : The compound has shown potential in inhibiting vascular endothelial growth factor (VEGF) signaling, thereby preventing tumor angiogenesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lung Cancer : A study evaluating the effects on A549 cells revealed that treatment with the compound resulted in increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Breast Cancer Model : In MDA-MB-231 cells, the compound was found to induce G2/M phase cell cycle arrest, leading to significant reductions in cell viability over time .
  • Colon Cancer Study : The effect on HT-29 cells demonstrated that the compound inhibited cell migration and invasion, suggesting its potential as an anti-metastatic agent .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis of this benzothiazole-quinoline hybrid involves multi-step organic reactions. Key steps include:

  • Condensation reactions to form the benzothiazole-imine moiety, requiring catalysts like acetic acid or pyridine derivatives to stabilize intermediates .
  • Coupling reactions (e.g., amide bond formation) between the quinoline-4-carboxylic acid derivative and the benzothiazole-amine component. Solvents such as ethanol or dichloromethane are preferred for solubility and reaction efficiency .
  • Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and ensure intermediate purity (>95%) before proceeding .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the imine (C=N) bond geometry (Z-configuration) and trifluoromethoxy group placement. Key signals include downfield shifts for the hydroxyquinoline proton (~12 ppm) and benzothiazole aromatic protons .
  • FT-IR : Confirm the presence of amide (C=O stretch at ~1650 cm1^{-1}) and hydroxyquinoline (O-H stretch at ~3200 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the trifluoromethoxy substituent .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine NMR with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry. For example, crystallographic data can confirm the Z-configuration of the imine bond .
  • Computational modeling : Use density functional theory (DFT) to simulate NMR chemical shifts and compare them with experimental data, especially for complex splitting patterns in the benzothiazole ring .

Q. What strategies enhance the compound’s stability during storage and handling?

  • Storage : Maintain in airtight containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis of the imine bond .
  • Solvent selection : Avoid protic solvents (e.g., water, methanol) during handling; use anhydrous DMSO or DCM for stock solutions .
  • Stability assays : Conduct accelerated degradation studies under varying pH and temperature conditions, monitored via HPLC to identify degradation products .

Q. How to design experiments to study the compound’s interaction with biological targets?

  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd_d) for enzymes or receptors .
  • Molecular docking : Perform in silico docking studies (e.g., AutoDock Vina) to predict binding modes, prioritizing the trifluoromethoxy group’s role in hydrophobic interactions .
  • Cellular assays : Test cytotoxicity and selectivity in cell lines overexpressing target proteins (e.g., cancer cells), using IC50_{50} values to assess potency .

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to improve imine formation efficiency .
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF) vs. ethanol for amide coupling steps; DMF may enhance solubility of aromatic intermediates .
  • By-product analysis : Use LC-MS to identify side products (e.g., hydrolyzed imine) and adjust reaction time/temperature accordingly .

Data Analysis and Contradiction Resolution

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

  • Re-evaluate force fields : Ensure docking simulations account for the trifluoromethoxy group’s electronegativity and steric effects, which may alter binding poses .
  • Proteolytic stability : Assess whether metabolic degradation in cellular assays reduces observed activity compared to in silico predictions .

Q. What methodologies validate the compound’s purity and identity in complex matrices?

  • Orthogonal techniques : Combine HPLC (for purity >95%) with 19^19F NMR to confirm the presence of the trifluoromethoxy group, which is often challenging to detect via standard methods .
  • Elemental analysis : Compare experimental C/H/N percentages with theoretical values to detect impurities (e.g., residual solvents) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.